7-(Triethylsilyl)baccatin III

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

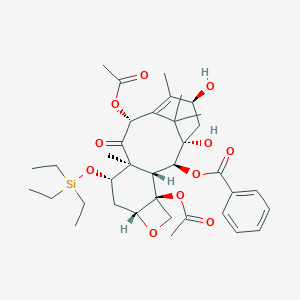

Structure

3D Structure

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXLTBRGUWTBQP-UZBMNOCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52O11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433050 | |

| Record name | 7-O-(Triethylsilyl) Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115437-21-3 | |

| Record name | 7-O-(Triethylsilyl) Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-(Triethylsilyl)baccatin III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 7-(Triethylsilyl)baccatin III, a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696) (Taxol).

Core Chemical Properties

7-O-(Triethylsilyl)baccatin III, often abbreviated as 7-TES-Baccatin III, is a synthetic derivative of Baccatin (B15129273) III, a naturally occurring diterpenoid found in the yew tree (Taxus species). The introduction of the triethylsilyl (TES) group at the C-7 position enhances the solubility and stability of the baccatin III core, making it a more versatile precursor for further chemical modifications.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 115437-21-3 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₃₇H₅₂O₁₁Si | [1][2][3][4][5][7][8] |

| Molecular Weight | 700.89 g/mol | [1][2][3][4][6] |

| Appearance | White to off-white solid | [2][5] |

| Melting Point | 233-235 °C | [3][4][9] |

| Boiling Point (Predicted) | 720.2 ± 60.0 °C | [3][4][9] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [3][4][9][10] |

| Solubility | Chloroform, Ethyl Acetate (B1210297), Methanol | [4][9][10] |

| pKa (Predicted) | 12.73 ± 0.70 | [3][4][9][10] |

| Storage Temperature | -20 °C | [2][4][5][9][10] |

Synthesis and Experimental Protocols

The primary route to this compound involves the selective protection of the C-7 hydroxyl group of baccatin III or a derivative like 10-deacetylbaccatin III (10-DAB).

Protocol 1: Synthesis from 10-Deacetylbaccatin III (10-DAB)

This is a common pathway as 10-DAB is more readily available from renewable sources like the needles of the yew tree.[11]

Step 1: Selective Silylation of the C-7 Hydroxyl Group

-

Materials: 10-deacetylbaccatin III (10-DAB), Triethylsilyl chloride (TESCl), Pyridine (B92270) or Imidazole (B134444), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve 10-DAB in anhydrous DCM.

-

Add pyridine or imidazole as a base.

-

Cool the reaction mixture to 0 °C.

-

Slowly add triethylsilyl chloride (typically 1.1 to 1.5 equivalents).

-

Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.[11]

-

Step 2: Acetylation of the C-10 Hydroxyl Group

-

Materials: 7-O-TES-10-deacetylbaccatin III, Acetyl chloride (AcCl) or Acetic anhydride (B1165640) (Ac₂O), Pyridine (anhydrous) or 4-dimethylaminopyridine (B28879) (DMAP), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.

-

Add pyridine or DMAP to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-(Triethylsilyl)baccatin III.[11]

-

Protocol 2: Direct Silylation of Baccatin III

-

Materials: Baccatin III, Triethylsilyl chloride (TESCl), Imidazole, Dimethylformamide (DMF).

-

Procedure:

-

To a solution of baccatin III in DMF, add imidazole and TESCl.

-

Stir the reaction mixture at an elevated temperature (e.g., 45 °C) and monitor for completion by TLC (typically a few hours).[12]

-

Upon completion, cool the reaction and quench with water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under vacuum and purify the crude product by chromatography to yield this compound.[12]

-

Role in Paclitaxel Synthesis

This compound is a pivotal intermediate in the semi-synthesis of paclitaxel. The TES group at the C-7 position serves as a protecting group, preventing unwanted side reactions during the attachment of the C-13 side chain.[11]

Attachment of the C-13 Side Chain (Ojima-Holton Method)

-

Materials: 7-O-(Triethylsilyl)baccatin III, a protected β-lactam side chain precursor (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone), Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF.

-

Procedure:

-

Dissolve 7-O-(Triethylsilyl)baccatin III in anhydrous THF and cool to a low temperature (e.g., -40 to -78 °C).

-

Slowly add LiHMDS solution to deprotonate the C-13 hydroxyl group, forming a lithium alkoxide.

-

In a separate flask, dissolve the β-lactam in anhydrous THF and add it to the reaction mixture.[11]

-

The alkoxide attacks the β-lactam, leading to the coupling of the side chain at the C-13 position.

-

Subsequent deprotection of the silyl (B83357) groups (e.g., using hydrofluoric acid-pyridine complex or trifluoroacetic acid) yields paclitaxel.[11]

-

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the semi-synthesis of paclitaxel involving this compound.

Caption: Synthesis of 7-TES-Baccatin III from 10-DAB.

Caption: Final steps to Paclitaxel from 7-TES-Baccatin III.

Biological Activity

While this compound itself does not exhibit significant biological activity, its precursor, baccatin III, has been shown to possess anticancer and immunomodulatory properties.[2] Baccatin III can induce apoptosis in cancer cell lines and affect microtubule assembly.[2] The primary biological significance of this compound is its role as a direct precursor to paclitaxel, a potent anticancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1]

Stability and Reactivity

The triethylsilyl group at the C-7 position enhances the stability of the baccatin core compared to the unprotected molecule. However, it is susceptible to hydrolysis under acidic conditions, which would regenerate baccatin III.[1] The reactivity of this compound is centered around the remaining hydroxyl groups, particularly the C-13 hydroxyl group, which is the site of side-chain attachment in paclitaxel synthesis. The silyl group itself can be removed under specific conditions to facilitate further chemical transformations.[1] Studies on the stability of the parent compound, baccatin III, have shown that it is relatively stable in neutral to slightly acidic conditions (pH 6.0) but can undergo deacetylation at the C-10 position and epimerization at the C-7 position under alkaline conditions (pH 9.0).[13]

References

- 1. Buy 7-O-(Triethylsilyl) Baccatin III | 115437-21-3 [smolecule.com]

- 2. 7-(Triethylsilyl)-baccatin III - LKT Labs [lktlabs.com]

- 3. echemi.com [echemi.com]

- 4. 7-O-(TRIETHYLSILYL) BACCATIN III | 115437-21-3 [chemicalbook.com]

- 5. 7-O-(Triethylsilyl) Baccatin III, CasNo.115437-21-3 BOC Sciences United States [bocscichem.lookchem.com]

- 6. scbt.com [scbt.com]

- 7. 7-O-(Triethylsilyl) Baccatin III | CAS No- 115437-21-3 | NA [chemicea.com]

- 8. 7-O-(Triethylsilyl) Baccatin III - CAS - 115437-21-3 | Axios Research [axios-research.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 7-O-(TRIETHYLSILYL) BACCATIN III CAS#: 115437-21-3 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of 7-(Triethylsilyl)baccatin III in Semi-Synthetic Paclitaxel Production: A Technical Guide

An In-depth Examination of a Key Intermediate's Function and Underlying Biological Activity

Introduction

7-(Triethylsilyl)baccatin III (7-TES-baccatin III) is a critical intermediate in the commercially viable semi-synthesis of paclitaxel (B517696), a cornerstone of modern chemotherapy. While not an active pharmaceutical ingredient itself, its unique chemical properties and strategic use as a protected derivative of baccatin (B15129273) III are fundamental to the efficient production of paclitaxel and its analogs. This technical guide provides a comprehensive overview of the role and "mechanism of action" of this compound, focusing on its function in chemical synthesis and the inherent, albeit modest, biological activity of its core structure. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Function: A Linchpin in Paclitaxel Semi-Synthesis

The primary significance of this compound lies in its role as a selectively protected precursor for the attachment of the C13 side chain, which is essential for the potent anticancer activity of paclitaxel. The triethylsilyl (TES) group at the C7 hydroxyl position serves as a temporary protecting group, preventing unwanted side reactions during the subsequent esterification at the C13 position.

The semi-synthesis of paclitaxel from 10-deacetylbaccatin III (10-DAB), a more abundant natural precursor, is a widely adopted industrial process. The initial steps involve the selective silylation of the C7 hydroxyl group, followed by acetylation at the C10 position to yield 7-TES-baccatin III. This strategic protection is crucial due to the similar reactivity of the C7 and C10 hydroxyl groups. Protecting the C7 position allows for the selective modification of the C10 and, subsequently, the C13 positions.

The Role of the Triethylsilyl (TES) Protecting Group

The triethylsilyl group is an ideal choice for this synthetic route due to several key properties:

-

Selective Introduction: It can be selectively introduced at the C7 hydroxyl group under specific reaction conditions.

-

Stability: The TES ether is stable under the conditions required for the subsequent acetylation at C10 and the crucial side-chain attachment at C13.

-

Facilitated Side-Chain Coupling: The protection of the C7 hydroxyl group prevents it from interfering with the esterification of the C13 hydroxyl group with the complex paclitaxel side chain.

-

Facile Removal: The TES group can be efficiently removed under mild acidic conditions, such as with hydrofluoric acid-pyridine complex (HF-Py), in the final step to yield paclitaxel without degrading the complex molecule.

Experimental Protocols: Semi-Synthesis of Paclitaxel

The following protocols outline the key steps in the semi-synthesis of paclitaxel starting from 10-deacetylbaccatin III (10-DAB).

Protocol 1: Protection of the C7 Hydroxyl Group

This procedure describes the selective protection of the C7 hydroxyl group of 10-DAB using triethylsilyl chloride (TESCl).

-

Materials: 10-deacetylbaccatin III (10-DAB), anhydrous pyridine (B92270), triethylsilyl chloride (TESCl).

-

Procedure:

-

Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C.

-

Slowly add TESCl (typically 1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction and purify the product using silica (B1680970) gel column chromatography to yield 7-O-TES-10-deacetylbaccatin III.[1]

-

Protocol 2: Acetylation of the C10 Hydroxyl Group

This step converts 7-O-TES-10-deacetylbaccatin III to this compound.

-

Materials: 7-O-TES-10-deacetylbaccatin III, anhydrous dichloromethane (B109758) (DCM), pyridine or 4-dimethylaminopyridine (B28879) (DMAP), acetyl chloride or acetic anhydride (B1165640).

-

Procedure:

-

Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.

-

Add pyridine or DMAP to the solution.

-

Cool the mixture to 0°C.

-

Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).[1]

-

Stir the reaction at 0°C for 1-2 hours and then at room temperature until completion (monitored by TLC).[1]

-

Quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the product and purify by silica gel column chromatography to obtain 7-O-TES-baccatin III.[1]

-

Protocol 3: Attachment of the C13 Side Chain (Ojima-Holton Method)

This protocol describes the coupling of 7-TES-baccatin III with a protected β-lactam side chain.

-

Materials: this compound, a protected β-lactam (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone), lithium bis(trimethylsilyl)amide (LiHMDS) in THF.

-

Procedure:

-

Dissolve 7-TES-baccatin III in anhydrous THF and cool to a low temperature (e.g., -40°C).

-

Add LiHMDS to deprotonate the C13 hydroxyl group, forming the lithium alkoxide.

-

Add the protected β-lactam to the solution.

-

Allow the reaction to proceed until completion, resulting in the protected paclitaxel intermediate.

-

Purify the product by silica gel chromatography.

-

Protocol 4: Deprotection to Yield Paclitaxel

The final step involves the removal of the silyl (B83357) protecting groups.

-

Materials: Protected paclitaxel intermediate, hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA), acetonitrile (B52724) or DCM.

-

Procedure:

-

Dissolve the protected paclitaxel intermediate in acetonitrile or DCM.

-

Carefully add HF-Py or TFA at 0°C.

-

Stir the reaction until completion (monitored by TLC).[1]

-

Carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the final product and purify by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.[1]

-

Quantitative Data Summary

The following table summarizes the typical yields for each major step in the semi-synthesis of paclitaxel from 10-DAB. These values are illustrative and can vary based on reaction scale and optimization.

| Step | Product | Typical Yield (%) |

| 1. Protection | 7-O-TES-10-deacetylbaccatin III | 85 - 95 |

| 2. Acetylation | 7-O-TES-baccatin III | 90 - 98 |

| 3. Side Chain Attachment | Protected Paclitaxel Intermediate | 80 - 90 |

| 4. Deprotection | Paclitaxel | ~90 (purification) |

| Overall | Paclitaxel from 10-DAB | ~58 |

Table adapted from literature data.[1][2]

Visualization of the Synthetic Pathway

Caption: Generalized workflow for the semi-synthesis of paclitaxel.

Intrinsic Biological Activity of the Baccatin Core

While this compound itself is not biologically active due to the protective group, its core structure, baccatin III, does exhibit cytotoxic and antimitotic properties, although its mechanism and potency differ significantly from paclitaxel.

Mechanism of Action: A Contrasting Effect on Microtubules

The defining mechanism of action for paclitaxel is its ability to bind to β-tubulin within microtubules, stabilizing them and preventing the dynamic instability required for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

In contrast, most studies indicate that baccatin III acts as a mitotic inhibitor by inhibiting the polymerization of tubulin, a mechanism more akin to agents like colchicine (B1669291) and vinblastine.[4] Baccatin III has been shown to displace the binding of radiolabeled colchicine and podophyllotoxin (B1678966) to tubulin, but not vinblastine.[4] However, some research suggests that baccatin III can induce the assembly of purified tubulin into microtubules, similar to paclitaxel, but with a significantly lower efficacy.[5] This suggests that the baccatin core of paclitaxel may facilitate an initial interaction with tubulin at traditional binding sites.[4] The C13 side chain of paclitaxel is therefore critical for its unique and potent microtubule-stabilizing activity.[4]

Cytotoxicity Data

Baccatin III demonstrates cytotoxic activity against various cancer cell lines, but at much higher concentrations than paclitaxel. The IC50 values for baccatin III are typically in the micromolar (µM) range, whereas paclitaxel is effective at nanomolar (nM) concentrations.

| Compound | Cell Line | IC50 / ED50 Value |

| Baccatin III | Various Cancer Cell Lines | ~8 to 50 µM[3][4] |

| Baccatin III | HeLa (Cervical Cancer) | 4.30 µM[6] |

| Baccatin III | A549 (Lung Cancer) | 4 to 7.81 µM[6][7] |

| Baccatin III | A431 (Skin Cancer) | 4 to 7.81 µM[6][7] |

| Baccatin III | HepG2 (Liver Cancer) | 4 to 7.81 µM[6][7] |

| Paclitaxel | Various Cancer Cell Lines | Nanomolar (nM) range |

Visualization of Mechanistic Differences

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Baccatin III induces assembly of purified tubulin into long microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 7-(Triethylsilyl)baccatin III in Paclitaxel Semi-Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 7-(triethylsilyl)baccatin III as a key intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696) (Taxol®). The strategic use of the triethylsilyl (TES) protecting group at the C-7 position of baccatin (B15129273) III is a cornerstone of modern, efficient synthetic routes to this complex natural product. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to support researchers in the field of medicinal chemistry and drug development.

Introduction: The Strategic Importance of Protecting Groups in Paclitaxel Synthesis

The semi-synthesis of paclitaxel, starting from the more readily available precursor baccatin III, presents a significant chemical challenge due to the presence of multiple reactive hydroxyl groups on the taxane (B156437) core. Selective functionalization is paramount to attach the essential N-benzoyl-β-phenylisoserine side chain at the C-13 position without inducing unwanted side reactions. The hydroxyl group at the C-7 position is particularly reactive, necessitating the use of a protecting group. The triethylsilyl (TES) ether has emerged as a highly effective protecting group in this context, leading to the formation of this compound. This intermediate effectively shields the C-7 hydroxyl group during the crucial C-13 side-chain coupling reaction and can be reliably removed in a subsequent deprotection step to yield the final paclitaxel molecule.

The Synthetic Pathway: A Step-by-Step Overview

The semi-synthesis of paclitaxel via the this compound intermediate generally follows a three-stage process:

-

Protection: The selective silylation of the C-7 hydroxyl group of baccatin III to form this compound.

-

Coupling: The esterification of the C-13 hydroxyl group of this compound with a protected side-chain precursor, most notably a β-lactam in the renowned Ojima-Holton method.

-

Deprotection: The removal of the triethylsilyl protecting group from the C-7 position and any protecting groups on the side chain to afford paclitaxel.

This strategic sequence ensures high regioselectivity and overall efficiency in the synthesis.

Quantitative Data on Key Synthetic Steps

The following tables summarize reported yields for the key transformations in the semi-synthesis of paclitaxel involving this compound. It is important to note that yields can vary based on the specific reaction conditions, scale, and purity of the starting materials.

| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |

| C-7 Silylation | Baccatin III | This compound | 84-86 | [1] |

| Side-Chain Coupling (Ojima-Holton) | This compound | Protected Paclitaxel Intermediate | 79 | [2] |

| Deprotection of C-7 TES group | 7-O-TROC-2'-TES-paclitaxel | Paclitaxel | 81.9 | [2] |

| Overall (from 10-DAB) | 10-Deacetylbaccatin III | Paclitaxel | ~50-60 | [3] |

Detailed Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of paclitaxel from baccatin III, employing the 7-triethylsilyl protecting group strategy.

Protocol 1: Synthesis of this compound

This protocol describes the selective protection of the C-7 hydroxyl group of baccatin III using triethylsilyl chloride.

-

Materials:

-

Baccatin III

-

Triethylsilyl chloride (TESCl)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

-

-

Procedure:

-

Dissolve baccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylsilyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

-

Protocol 2: Coupling of the C-13 Side Chain (Ojima-Holton Method)

This protocol outlines the coupling of the protected baccatin core with a β-lactam side-chain precursor.

-

Materials:

-

This compound

-

(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a β-lactam)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere and cool to -55 °C.

-

Slowly add a solution of LiHMDS (1M in THF) to the reaction mixture.

-

In a separate flask, dissolve the β-lactam in anhydrous THF.

-

Add the β-lactam solution to the reaction mixture.

-

Allow the reaction to stir at 0 °C for approximately 3 hours.

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected paclitaxel intermediate.

-

Protocol 3: Deprotection to Yield Paclitaxel

This protocol describes the final deprotection steps to remove the silyl (B83357) protecting groups.

-

Materials:

-

Protected paclitaxel intermediate from Protocol 2

-

Hydrofluoric acid-pyridine complex (HF-Py) or other fluoride (B91410) source

-

Pyridine

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the protected paclitaxel intermediate in a mixture of pyridine and dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add HF-Pyridine to the stirred solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford paclitaxel.

-

Visualizing the Synthesis: Workflow and Chemical Pathway

The following diagrams, generated using Graphviz, illustrate the logical flow of the paclitaxel semi-synthesis and the core chemical transformations.

Caption: A generalized workflow for the semi-synthesis of paclitaxel.

Caption: Key chemical transformations in paclitaxel semi-synthesis.

Conclusion

The use of this compound as a pivotal intermediate has significantly advanced the semi-synthesis of paclitaxel, enabling a more controlled and efficient process. The triethylsilyl protecting group offers the requisite stability during the critical side-chain coupling step and can be removed under conditions that preserve the integrity of the complex paclitaxel molecule. The protocols and data presented in this guide provide a solid foundation for researchers engaged in the synthesis of paclitaxel and its analogues, facilitating further innovation in the development of this vital class of anticancer agents.

References

7-(Triethylsilyl)baccatin III: A Technical Review of Its Biological Significance

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Triethylsilyl)baccatin III (7-TES-baccatin III) is a pivotal synthetic intermediate in the semi-synthesis of paclitaxel (B517696) (Taxol®) and its derivatives, a class of potent microtubule-stabilizing anticancer agents. While direct and extensive biological data for 7-TES-baccatin III is scarce due to its primary role as a protected precursor, its biological relevance is significant. Understanding its implicit activity profile requires a thorough examination of its core structure, baccatin (B15129273) III, and the well-established structure-activity relationships (SAR) of the taxane (B156437) family. This technical guide provides a comprehensive overview of the known biological activities of baccatin III, discusses the predicted impact of the 7-O-triethylsilyl group on these activities, details relevant experimental protocols, and outlines its crucial role in the synthesis of clinically important chemotherapeutics.

Introduction: The Role of this compound in Oncology

Paclitaxel and its analogs are indispensable tools in modern cancer chemotherapy, primarily used in the treatment of ovarian, breast, and non-small cell lung cancers.[1] Their mechanism of action involves binding to β-tubulin, promoting microtubule assembly and stabilization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[1][2] The limited availability of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), spurred the development of semi-synthetic routes.[3] This is where 7-TES-baccatin III becomes critically important. Baccatin III, a naturally abundant taxane precursor, can be extracted from renewable sources like the needles of yew species.[4] To facilitate the attachment of the pharmacologically essential C-13 side chain, the C-7 hydroxyl group of baccatin III is selectively protected, most commonly with a triethylsilyl (TES) group, yielding 7-TES-baccatin III.[4][5] This protection strategy prevents unwanted side reactions and allows for efficient synthesis of paclitaxel and novel analogs.[4]

Biological Activity of the Baccatin III Core

While often termed "inactive" in comparison to the high potency of paclitaxel, baccatin III possesses intrinsic, albeit modest, biological activity.[4][6] Its effects are multifaceted and sometimes contradictory across different studies, highlighting the complexity of taxane pharmacology.

Cytotoxic and Antimitotic Activity

Baccatin III exhibits cytotoxic activity against various cancer cell lines, with IC50 values typically in the micromolar range, significantly higher than the nanomolar potency of paclitaxel.[6][7][8] Studies have consistently shown that baccatin III can induce cell cycle arrest at the G2/M phase, a hallmark of antimitotic agents that interfere with microtubule function.[6][7][8]

Table 1: Cytotoxicity of Baccatin III Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 4.30 - 4.46 | [7][9] |

| HepG2 | Liver Cancer | ~5 - 7 | [7] |

| A549 | Lung Cancer | ~6 - 7 | [7] |

| A431 | Skin Cancer | 7.81 | [7] |

| Various | Various | 8 - 50 | [6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

Interaction with Tubulin and Microtubules

The effect of baccatin III on microtubule polymerization is complex. Some studies report that it promotes the assembly of tubulin into microtubules, similar to paclitaxel but with lower efficacy.[4] Conversely, other research suggests that, unlike paclitaxel, baccatin III can inhibit tubulin polymerization and does not prevent cold- or calcium-induced microtubule depolymerization.[6] This suggests a different or weaker mode of interaction with tubulin compared to paclitaxel.[6] It has been proposed that the baccatin III core of paclitaxel may facilitate an initial interaction with tubulin, allowing the C-13 side chain to lock the molecule into a conformation that potently stabilizes the microtubule.[6]

Immunomodulatory Effects

Recent research has uncovered immunomodulatory roles for baccatin III. It has been shown to enhance the presentation of antigens on Major Histocompatibility Complex (MHC) class I and II receptors on dendritic cells, which could potentially boost anti-tumor immune responses.[4] Furthermore, at very low doses, baccatin III was found to reduce the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs) in tumor-bearing mice, thereby inhibiting tumor progression through an immune-mediated mechanism.[10]

Predicted Biological Profile of this compound

Direct experimental data on the biological activity of 7-TES-baccatin III is not available in published literature. However, based on extensive structure-activity relationship (SAR) studies of the taxane scaffold, a predictive assessment can be made.

The C-7 position of the baccatin core is known to influence the bioactivity and bioavailability of taxanes.[11] The introduction of a bulky, lipophilic triethylsilyl group at this position would be expected to:

-

Reduce or Abolish Cytotoxicity and Microtubule Interaction: The hydroxyl group at C-7 is often involved in hydrogen bonding interactions within the tubulin binding pocket. Masking this group with a large TES substituent would likely disrupt these critical interactions, significantly diminishing any intrinsic antimitotic activity the baccatin III core possesses.[11]

-

Alter Pharmacokinetic Properties: The increased lipophilicity due to the TES group would change the compound's solubility and ability to cross cell membranes. While this can sometimes be leveraged in prodrug design, in this case, it is primarily a synthetic handle.

-

Act as a Prodrug Moiety: In essence, 7-TES-baccatin III functions as a prodrug in the context of synthesis. Its biological activity is only "unlocked" after the TES group is chemically removed and the crucial C-13 side chain is attached to yield the final active drug, paclitaxel.

Key Experimental Protocols

The evaluation of taxane derivatives involves a standard set of in vitro assays to determine their cytotoxic and mechanistic properties.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest caused by the compound.

References

- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-(Triethylsilyl)-baccatin III - LKT Labs [lktlabs.com]

- 5. This compound | CMD Biosceinces [cmdbioscience.com]

- 6. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of 7-(Triethylsilyl)baccatin III in Taxane Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Triethylsilyl)baccatin III (7-TES-Baccatin III) is a critical synthetic intermediate in the semi-synthesis of paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), two prominent members of the taxane (B156437) class of anticancer agents. The complex structure of these drugs makes their total synthesis on an industrial scale economically unviable. Consequently, semi-synthetic routes starting from more abundant, naturally occurring precursors like 10-deacetylbaccatin III (10-DAB) have become the cornerstone of their production. This guide provides an in-depth technical overview of the synthesis, purification, and utilization of this compound, complete with experimental protocols, quantitative data, and process visualizations.

The strategic use of the triethylsilyl (TES) protecting group at the C-7 hydroxyl position of the baccatin (B15129273) III core is a key element in the successful synthesis of paclitaxel and its analogues. This protection prevents unwanted side reactions during the subsequent esterification at the sterically hindered C-13 hydroxyl group, which is essential for the drug's therapeutic activity.

Synthesis of this compound from 10-Deacetylbaccatin III

The most common and economically viable route to this compound begins with 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively high quantities from the needles of the yew tree (Taxus baccata). The synthesis involves a two-step process: selective silylation of the C-7 hydroxyl group followed by acetylation of the C-10 hydroxyl group.

Experimental Protocol: Two-Step Synthesis from 10-DAB

Step 1: Selective Silylation of 10-Deacetylbaccatin III

This step aims to selectively protect the more reactive C-7 hydroxyl group with a triethylsilyl group.

-

Materials:

-

10-Deacetylbaccatin III (10-DAB)

-

Triethylsilyl chloride (TESCl)

-

Anhydrous pyridine (B92270)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

-

-

Procedure:

-

Dissolve 10-deacetylbaccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylsilyl chloride (1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.[1]

-

Step 2: Acetylation of 7-O-TES-10-deacetylbaccatin III

The hydroxyl group at the C-10 position is then acetylated to form the baccatin III core structure.

-

Materials:

-

7-O-TES-10-deacetylbaccatin III

-

Acetyl chloride (AcCl) or Acetic anhydride (B1165640) (Ac₂O)

-

Anhydrous pyridine or 4-dimethylaminopyridine (B28879) (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

-

Procedure:

-

Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous dichloromethane.

-

Add pyridine or DMAP to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain this compound.[1]

-

Quantitative Data for Synthesis

The following table summarizes the typical yields for the synthesis of this compound from 10-DAB.

| Step | Product | Typical Yield (%) |

| 1. Selective Silylation | 7-O-TES-10-deacetylbaccatin III | 85 - 95 |

| 2. Acetylation | This compound | 90 - 98 |

Role in Paclitaxel Semi-Synthesis

This compound is a cornerstone intermediate in several patented routes for paclitaxel semi-synthesis. The most prominent of these is the β-lactam methodology, often referred to as the Ojima-Holton method.

Experimental Protocol: Paclitaxel Synthesis via β-Lactam Coupling

This protocol describes the coupling of the protected baccatin core with a β-lactam side chain precursor.

-

Materials:

-

This compound

-

(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a β-lactam)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA) for deprotection

-

Acetonitrile (B52724) or Dichloromethane for deprotection

-

-

Procedure:

-

Side Chain Attachment:

-

Dissolve this compound in anhydrous THF under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

-

Slowly add LiHMDS solution (typically 1.1 equivalents) and stir for 30-60 minutes to deprotonate the C-13 hydroxyl group.

-

In a separate flask, dissolve the β-lactam in anhydrous THF and add it to the reaction mixture.

-

Stir the reaction at the low temperature until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous ammonium chloride solution.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude protected paclitaxel.

-

Purify by silica gel chromatography.[1]

-

-

Deprotection:

-

Dissolve the purified, fully protected paclitaxel intermediate in acetonitrile or dichloromethane.

-

Carefully add HF-Py or TFA at 0 °C.

-

Stir the reaction at 0 °C to room temperature for the required duration (monitor by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to dryness.

-

Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.[1]

-

-

Quantitative Data for Paclitaxel Semi-Synthesis

The following table summarizes typical yields for the key steps in the semi-synthesis of paclitaxel starting from this compound.

| Step | Product | Typical Yield (%) |

| 3. Side Chain Attachment | Protected Paclitaxel Intermediate | 80 - 90 |

| 4. Deprotection | Paclitaxel | 85 - 95 |

Role in Docetaxel Semi-Synthesis

The synthesis of docetaxel also often utilizes a triethylsilyl-protected intermediate derived from 10-DAB. In this case, both the C-7 and C-10 hydroxyl groups are typically protected, often with TES groups, before the side chain is attached.

Conceptual Workflow for Docetaxel Synthesis

The semi-synthesis of docetaxel from 10-DAB generally involves the following key transformations:

-

Protection of C-7 and C-10 Hydroxyl Groups: Both hydroxyl groups are protected, for instance, as their bis-triethylsilyl ethers.

-

Side-Chain Attachment: A suitably protected docetaxel side chain is coupled to the C-13 hydroxyl group of the protected 10-DAB derivative.

-

Deprotection: The protecting groups at C-7, C-10, and on the side chain are removed to yield docetaxel. A reported protocol for the semi-synthesis of docetaxel from 10-deacetylbaccatin III achieves an overall yield of 50% in four steps.[2][3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Caption: Semi-synthesis of Paclitaxel from 10-DAB.

Caption: Conceptual workflow for Docetaxel semi-synthesis.

Conclusion

This compound is an indispensable intermediate in the efficient and scalable semi-synthesis of paclitaxel and is conceptually central to the synthesis of docetaxel. The selective protection of the C-7 hydroxyl group with a triethylsilyl moiety allows for the precise and high-yielding attachment of the crucial C-13 side chain. The detailed protocols and quantitative data presented in this guide underscore the robustness and optimization of these synthetic routes, which are vital for the continued supply of these life-saving anticancer drugs to patients worldwide. Further research into more efficient and environmentally friendly synthetic methods continues to be an active area of investigation in the field of medicinal and process chemistry.

References

The Cornerstone of a Chemotherapy Revolution: A Technical Guide to the Discovery and History of Baccatin III and its Derivatives

Introduction

The intricate molecular architecture of baccatin (B15129273) III and its derivatives has been pivotal in the development of one of the most significant classes of anticancer agents: the taxanes. This technical guide provides an in-depth exploration of the discovery, history, and chemical manipulation of baccatin III, a journey that transformed a complex natural product into a cornerstone of modern oncology. From its initial identification as the core of paclitaxel (B517696) to its role as a key precursor in semi-synthetic production, the story of baccatin III is a testament to the power of natural product chemistry in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental protocols, quantitative data, and biological mechanisms that underpin this important class of molecules.

Discovery and History: From Yew Tree to Blockbuster Drug

The narrative of baccatin III is intrinsically linked to the discovery of paclitaxel, marketed as Taxol. In the early 1960s, a large-scale plant screening program by the U.S. National Cancer Institute (NCI) identified cytotoxic activity in the bark of the Pacific yew tree, Taxus brevifolia.[1][2] The active compound, paclitaxel, was isolated in 1966 by Monroe E. Wall and Mansukh C. Wani, and its complex structure was elucidated in 1971.[1][3] Paclitaxel consists of a distinctive tetracyclic core, which was named baccatin III, and a complex ester side chain at the C-13 position.[1]

The initial excitement surrounding paclitaxel's potent anticancer activity was tempered by a significant supply crisis. The concentration of paclitaxel in the bark of the Pacific yew is extremely low, with a reported yield of about 0.02% from dried bark.[4] Furthermore, harvesting the bark resulted in the destruction of these slow-growing trees.[4] This unsustainable situation spurred a global research effort to find alternative, more viable sources of paclitaxel.

This challenge led to a critical breakthrough: the discovery that other, more abundant taxanes could be extracted from renewable parts of different yew species, such as the needles of the European yew, Taxus baccata.[5] Among these, 10-deacetylbaccatin III (10-DAB III), a close relative of baccatin III, was found in significantly higher quantities.[5][6] This discovery shifted the focus from total synthesis, a monumental challenge due to the molecule's complexity, to semi-synthesis, using naturally derived precursors like baccatin III and 10-DAB III.[1][7] In 1988, a semi-synthetic route from 10-deacetylbaccatin III was developed, paving the way for the large-scale, sustainable production of paclitaxel and its analogues, such as docetaxel (B913) (Taxotere).[1]

The Baccatin III Core and its Derivatives

Baccatin III is a diterpene with a complex taxane (B156437) core. While it is the essential skeleton for the anticancer activity of paclitaxel and docetaxel, baccatin III itself exhibits some, albeit much lower, cytotoxic activity.[8][9] Studies have shown that baccatin III can induce cell cycle arrest in the G2/M phase.[8] However, its primary significance lies in its role as a readily available starting material for the semi-synthesis of more potent derivatives.

The two most important naturally occurring precursors for taxane synthesis are:

-

Baccatin III : Possesses the complete tetracyclic core of paclitaxel. It is the direct precursor for the semi-synthesis of paclitaxel.

-

10-deacetylbaccatin III (10-DAB III) : Lacks the acetyl group at the C-10 position. It is significantly more abundant in the needles of the European yew than baccatin III and serves as the primary starting material for the semi-synthesis of both paclitaxel and docetaxel.[6][10][11]

The development of semi-synthetic routes from these precursors has been a major focus of research, leading to the commercial production of paclitaxel and the development of second-generation taxanes like docetaxel, which in some cases, exhibits superior efficacy.[11]

Quantitative Data

The yields of key taxanes from natural sources and the cytotoxic activity of the final products are critical parameters in the drug development process.

Table 1: Approximate Yields of Key Taxanes from Taxus Species

| Compound | Plant Source | Part | Approximate Yield | Reference |

| Paclitaxel | Taxus brevifolia | Bark | 0.02% | [4] |

| 10-Deacetylbaccatin III | Taxus baccata | Needles | 0.1% (1 g/kg) | [5] |

| Paclitaxel | Taxus baccata | Bark | 11.19 µg/mg | [12] |

| 10-Deacetylbaccatin III | Taxus baccata | Bark | 1.75 µg/mg | [12] |

Table 2: Comparative Cytotoxic Activity (IC₅₀) of Baccatin III and its Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Baccatin III | Various | Various | 8 - 50 | [8] |

| Enzymatically Synthesized Baccatin III | HeLa | Cervical Cancer | 4.30 | [9][13] |

| Enzymatically Synthesized Baccatin III | A549 | Lung Cancer | 4 - 7.81 | [9][13] |

| Enzymatically Synthesized Baccatin III | A431 | Skin Cancer | 4 - 7.81 | [9][13] |

| Enzymatically Synthesized Baccatin III | HepG2 | Liver Cancer | 4 - 7.81 | [9][13] |

Mechanism of Action

The primary mechanism of action for taxanes like paclitaxel and docetaxel is the disruption of microtubule dynamics, which is essential for cell division.[14][15]

-

Microtubule Stabilization : Unlike other mitotic inhibitors such as the vinca (B1221190) alkaloids which prevent tubulin polymerization, taxanes bind to the β-tubulin subunit of microtubules.[15][16] This binding stabilizes the microtubules, preventing their depolymerization.[14][15] This artificial stabilization disrupts the dynamic instability required for the normal functioning of the mitotic spindle during cell division.[16]

-

Cell Cycle Arrest : The disruption of the mitotic spindle function leads to the arrest of the cell cycle at the G2/M phase.[17]

-

Apoptosis : Unable to proceed through mitosis, the cancer cells undergo apoptosis, or programmed cell death.[14][17]

Interestingly, while baccatin III can also induce G2/M phase arrest, its mechanism appears to differ from that of paclitaxel. Studies suggest that baccatin III inhibits tubulin polymerization, a mechanism more akin to colchicine (B1669291) or vinblastine, rather than promoting stabilization.[8] This highlights the critical role of the C-13 side chain in the unique mechanism of action of paclitaxel.

Experimental Protocols

The following are generalized protocols for the extraction and semi-synthesis of baccatin III derivatives, based on common methodologies found in the literature.

Extraction and Purification of 10-Deacetylbaccatin III from Taxus baccata Needles

This protocol outlines a typical procedure for the laboratory-scale extraction and purification of 10-DAB III.

1. Extraction:

- Dried and ground needles of Taxus baccata are extracted with methanol (B129727) at room temperature.

- The methanolic extract is concentrated under reduced pressure.

- The resulting residue is partitioned between dichloromethane (B109758) and water.

- The dichloromethane layer, containing the taxanes, is collected and the solvent is evaporated.

2. Purification:

- The crude taxoid mixture is dissolved in a minimal amount of a suitable solvent and precipitated with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.[12]

- The precipitate is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is used to separate the different taxanes.

- Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Fractions containing 10-DAB III are pooled, and the solvent is evaporated.

- Further purification can be achieved by recrystallization or preparative HPLC to yield pure 10-DAB III.[12]

Semi-synthesis of Docetaxel from 10-Deacetylbaccatin III

This is a representative four-step semi-synthetic route to docetaxel.

1. Selective Protection of C7 and C10 Hydroxyl Groups:

- 10-DAB III is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

- A selective protecting reagent, such as benzyl (B1604629) chloromate, is added in the presence of a base like 4-(dimethylamino)pyridine (DMAP).[11] This selectively protects the hydroxyl groups at the C7 and C10 positions.

- The protected intermediate is purified by column chromatography.

2. Side-Chain Attachment (Esterification):

- The protected baccatin derivative is dissolved in anhydrous THF and cooled to a low temperature (e.g., -40°C).

- A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is added to deprotonate the C13 hydroxyl group.

- A protected side-chain precursor is then added to form the ester linkage at C13.

- The reaction is quenched, and the fully protected docetaxel is purified.

3. Deprotection of the Side-Chain:

- The protecting group on the side-chain is removed under specific conditions, for example, by acidic hydrolysis (e.g., acetic acid in water).[11]

4. Deprotection of the Baccatin Core:

- The protecting groups at C7 and C10 are removed. In the case of benzyl chloromate protection, this can be achieved by hydrogenation using a palladium on carbon (Pd/C) catalyst.[10][11]

- The final product, docetaxel, is purified by chromatography and/or recrystallization. A reported overall yield for such a four-step synthesis is around 50%.[10][11]

Visualizations

Taxane Mechanism of Action

Caption: Taxane-induced microtubule stabilization leading to cell cycle arrest and apoptosis.

General Workflow for Semi-synthesis of Taxanes

Caption: Generalized workflow from natural precursor extraction to final drug formulation.

Conclusion

The discovery of baccatin III and the subsequent development of its semi-synthetic derivatives represent a landmark achievement in medicinal chemistry and oncology. The journey from identifying a trace compound in the bark of a rare tree to establishing a robust and sustainable manufacturing process for life-saving drugs has been fraught with challenges. However, the ingenuity and persistence of scientists have overcome these obstacles, providing clinicians with powerful tools to combat a range of cancers. The ongoing research into new taxane derivatives and novel production methods, including biosynthesis in engineered microorganisms, ensures that the legacy of baccatin III will continue to evolve, offering hope for even more effective cancer therapies in the future.

References

- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 2. pharmacognosy.us [pharmacognosy.us]

- 3. Paclitaxel - Wikipedia [en.wikipedia.org]

- 4. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis | Annual Reviews [annualreviews.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]

- 11. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacety...: Ingenta Connect [ingentaconnect.com]

- 12. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. idc-online.com [idc-online.com]

- 15. Taxane - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Silylated Baccatin III Derivatives: A Technical Guide to Their Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baccatin (B15129273) III, a complex diterpenoid isolated from the yew tree, is a crucial precursor in the semi-synthesis of the highly successful anticancer drug, paclitaxel. While often considered an inactive precursor, emerging research has unveiled its own intrinsic anticancer properties. This technical guide delves into the anticancer potential of baccatin III and explores the prospective enhancements through silylation, a chemical modification known to improve the pharmacological properties of therapeutic agents. Although direct public data on the anticancer activity of silylated baccatin III derivatives is limited, this document provides a comprehensive overview of the parent compound's activity and a scientifically-driven framework for the development and evaluation of its silylated analogs.

Anticancer Properties of Baccatin III

Baccatin III exhibits a multifaceted anticancer profile, primarily targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.

Mechanism of Action

Unlike paclitaxel, which stabilizes microtubules, baccatin III demonstrates a distinct mechanism of action by inhibiting tubulin polymerization, similar to agents like colchicine (B1669291) and vinblastine.[1] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[1][2]

The apoptotic cascade initiated by baccatin III involves the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane and the production of reactive oxygen species (ROS).[2] Studies have shown that baccatin III can induce apoptosis in cancer cells independent of G2/M arrest, suggesting that the core taxane (B156437) ring structure plays a fundamental role in triggering cell death.[3]

Furthermore, baccatin III has been shown to possess immunomodulatory activity. In vivo studies in mice have demonstrated that oral administration of baccatin III can reduce tumor growth by inhibiting the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs).[4]

In Vitro Cytotoxicity

Baccatin III has demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal effective concentration (ED50) values typically range from 8 to 50 µM.[1] More recent studies with enzymatically synthesized baccatin III (ESB III) have reported IC50 values in the lower micromolar range.

Table 1: In Vitro Cytotoxicity of Baccatin III

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Human Cervical Cancer | 4.30 | [2][5] |

| A549 | Human Lung Cancer | 4.0 - 7.81 | [2][5] |

| A431 | Human Skin Cancer | 4.0 - 7.81 | [2][5] |

| HepG2 | Human Liver Cancer | 4.0 - 7.81 | [2][5] |

The Rationale for Silylation

Silylation, the introduction of a silyl (B83357) group (-SiR3) into a molecule, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. The introduction of silyl ethers at the hydroxyl groups of baccatin III could offer several advantages:

-

Increased Lipophilicity: Silyl groups can increase the lipophilicity of a molecule, potentially improving its cell membrane permeability and oral bioavailability.[6]

-

Enhanced Stability: Silylation can protect hydroxyl groups from metabolic degradation, thereby increasing the drug's half-life and duration of action.[6]

-

Improved Selectivity: The strategic placement of silyl groups can influence the molecule's interaction with target proteins and transport systems, potentially leading to improved selectivity for cancer cells over healthy cells.

-

Prodrug Potential: Silyl ethers can act as prodrugs, which are inactive forms of a drug that are converted to the active form in the body. This can be designed for targeted release in the tumor microenvironment.[6]

The successful application of silylation to other anticancer agents, such as furan-2(5H)-one derivatives where silylation led to increased cytotoxic potency, provides a strong rationale for exploring this strategy with baccatin III.[7]

Proposed Experimental Protocols

The following section outlines a comprehensive experimental workflow for the synthesis and evaluation of the anticancer properties of novel silylated baccatin III derivatives.

Synthesis of Silylated Baccatin III Derivatives

A general method for the selective silylation of baccatin III's hydroxyl groups would involve the use of a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride, triethylsilyl chloride) in the presence of a base (e.g., imidazole, pyridine) in an aprotic solvent (e.g., dimethylformamide, dichloromethane). The reaction conditions (temperature, reaction time) would be optimized to achieve the desired degree of silylation at specific positions. Purification of the resulting silylated derivatives would be performed using chromatographic techniques such as column chromatography.

In Vitro Anticancer Activity Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[8]

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2) and a non-cancerous control cell line (e.g., HEK293).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the silylated baccatin III derivatives for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

This technique is used to determine the effect of the compounds on the progression of the cell cycle.

-

Procedure:

-

Treat cancer cells with the silylated baccatin III derivatives at their respective IC50 concentrations for 24 hours.

-

Harvest the cells, fix them in cold ethanol, and stain them with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

This assay is used to detect and quantify apoptosis.

-

Procedure:

-

Treat cancer cells with the silylated baccatin III derivatives at their IC50 concentrations for a predetermined time.

-

Stain the cells with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (which stains necrotic cells).

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Antitumor Activity (Xenograft Mouse Model)

-

Animal Model: Immunocompromised mice (e.g., nude mice).

-

Procedure:

-

Subcutaneously inject human cancer cells into the flanks of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the silylated baccatin III derivatives (e.g., via oral gavage or intraperitoneal injection) at various doses.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry).

-

Visualizations

Signaling Pathway of Baccatin III-Induced Apoptosis

References

- 1. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. conservancy.umn.edu [conservancy.umn.edu]

- 7. mdpi.com [mdpi.com]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of 7-(Triethylsilyl)baccatin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Triethylsilyl)baccatin III (7-TES-Baccatin III) is a key semi-synthetic intermediate in the production of paclitaxel (B517696) and its analogues, a class of potent anti-cancer agents. While the immunological effects of paclitaxel and its precursor, baccatin (B15129273) III, are increasingly recognized, the specific immunomodulatory properties of 7-TES-Baccatin III remain largely uncharted territory. This technical guide synthesizes the available, albeit limited, direct evidence and extrapolates from the well-documented immunomodulatory activities of baccatin III and paclitaxel to provide a comprehensive overview for researchers. This document details potential mechanisms of action, summarizes relevant quantitative data from studies on related compounds, provides detailed experimental protocols for immunological assessment, and visualizes key signaling pathways and workflows.

Introduction: The Taxane (B156437) Family and Immunomodulation

The taxane family of diterpenoids, most notably paclitaxel, has been a cornerstone of cancer chemotherapy for decades.[1][2] Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4] However, a growing body of evidence reveals that taxanes also possess significant immunomodulatory properties that contribute to their anti-tumor efficacy.[5][6] These effects are not merely a consequence of cytotoxicity but involve direct interactions with various components of the innate and adaptive immune systems.

Baccatin III, the natural precursor to paclitaxel, has itself been shown to exhibit immunomodulatory activities, challenging the long-held view of it being an inactive derivative.[7][8] this compound is a derivative of baccatin III where a triethylsilyl protecting group is attached to the hydroxyl group at the C7 position. This modification is a critical step in the semi-synthesis of paclitaxel, yet its influence on the biological and, specifically, the immunomodulatory activity of the baccatin III core has not been extensively studied. This guide aims to bridge this knowledge gap by providing a foundational understanding for future research.

Potential Immunomodulatory Effects of this compound

Direct studies on the immunomodulatory effects of this compound are not currently available in the public domain. However, based on the activities of baccatin III and paclitaxel, we can hypothesize potential areas of immunological impact.

Effects on Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in tumor-bearing hosts and suppress T-cell responses, thereby promoting tumor progression.[7] Baccatin III has been shown to inhibit the accumulation and suppressive function of MDSCs.[7]

Hypothesized Effect of 7-TES-Baccatin III: It is plausible that 7-TES-Baccatin III retains the ability to modulate MDSC function. The core taxane structure present in the molecule may be sufficient for this activity. However, the bulky triethylsilyl group at the C7 position could sterically hinder interactions with cellular targets, potentially altering the potency of this effect compared to the parent baccatin III.

Modulation of Dendritic Cell (DC) Function

Dendritic cells are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immune responses. Baccatin III has been demonstrated to enhance MHC-restricted antigen presentation by dendritic cells, leading to a more robust cytotoxic T-lymphocyte (CTL) response.[9][10]

Hypothesized Effect of 7-TES-Baccatin III: The ability to enhance antigen presentation is a key immunomodulatory function. It is possible that 7-TES-Baccatin III could also influence DC maturation and antigen presentation. Further investigation is required to determine if the C7 modification impacts this activity.

Cytokine Production

Taxanes are known to induce the production of various pro-inflammatory cytokines. Paclitaxel, for instance, can stimulate macrophages to release TNF-α and IL-12.[11] This cytokine milieu can contribute to an anti-tumor immune response.

Hypothesized Effect of 7-TES-Baccatin III: The potential for 7-TES-Baccatin III to induce cytokine production from immune cells such as macrophages and dendritic cells warrants investigation. The nature and magnitude of the cytokine response would be critical in determining its overall immunomodulatory profile.

Quantitative Data Summary (from studies on Baccatin III and Paclitaxel)

Due to the absence of specific data for this compound, the following tables summarize quantitative findings for baccatin III and paclitaxel to provide a comparative baseline for future studies.

Table 1: Effects of Baccatin III on Immune Cell Populations and Function

| Parameter | Cell Type | Model | Treatment | Outcome | Reference |

| MDSC Accumulation | Splenocytes | 4T1 tumor-bearing BALB/c mice | 0.5 mg/kg baccatin III (oral) | Significant decrease in CD11b+Gr-1+ MDSCs | [7] |

| T-cell Suppression | MDSCs | In vitro co-culture | MDSCs from baccatin III-treated mice | Significantly reduced suppression of T-cell proliferation | [7] |

| ROS Production | MDSCs | In vitro | MDSCs from baccatin III-treated mice | Significantly reduced reactive oxygen species production | [7] |

| Nitric Oxide Production | MDSCs | In vitro | MDSCs from baccatin III-treated mice | Significantly reduced nitric oxide production | [7] |

| MHC Class I Presentation | BM-DCs | In vitro | Baccatin III | Increased presentation of OVA peptide | [9] |

| MHC Class II Presentation | BM-DCs | In vitro | Baccatin III | Increased presentation of OVA peptide | [9] |

| Allostimulatory Activity | Immature DCs | In vitro | Baccatin III | Increased allostimulatory activity | [8] |

| OVA-specific IgG | Serum | OVA-immunized mice | Baccatin III | Significantly increased production | [8] |

Table 2: Immunomodulatory Effects of Paclitaxel

| Parameter | Cell Type | Model | Treatment | Outcome | Reference |

| TNF-α Secretion | Macrophages | In vitro | Paclitaxel | Promotes secretion | [11] |

| Nitric Oxide (NO) Secretion | Macrophages | In vitro | Paclitaxel | Promotes secretion | [11] |

| Perforin Production | NK cells | In vitro | Paclitaxel | Increased mRNA and protein levels | [11] |

| Cytotoxicity | NK cells | In vitro | Paclitaxel | Dose-dependent increase | [11] |

| MDSC Function | MDSCs | In vitro | Low-concentration paclitaxel | Regulates function | [11] |

| Treg Function | Regulatory T-cells | In vitro | Low-concentration paclitaxel | Regulates function | [11] |

Detailed Experimental Protocols

The following protocols are adapted from studies on baccatin III and paclitaxel and can serve as a template for investigating the immunomodulatory effects of this compound.

In Vitro MDSC Suppression Assay

Objective: To determine the effect of 7-TES-Baccatin III on the T-cell suppressive function of myeloid-derived suppressor cells.

Methodology:

-

Isolation of MDSCs: Isolate MDSCs (CD11b+Gr-1+) from the spleens of tumor-bearing mice using magnetic-activated cell sorting (MACS).

-

T-Cell Labeling: Isolate splenic T-cells from naive mice and label with Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: Co-culture the CFSE-labeled T-cells with the isolated MDSCs at various ratios (e.g., 1:1, 1:2, 1:4) in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies).

-